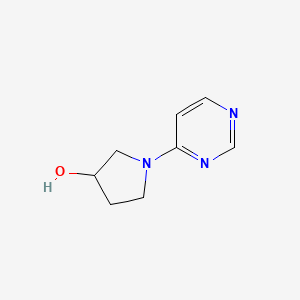

1-(Pyrimidin-4-yl)pyrrolidin-3-ol

Descripción

Structure

3D Structure

Propiedades

Número CAS |

1341051-28-2 |

|---|---|

Fórmula molecular |

C8H11N3O |

Peso molecular |

165.19 g/mol |

Nombre IUPAC |

1-pyrimidin-4-ylpyrrolidin-3-ol |

InChI |

InChI=1S/C8H11N3O/c12-7-2-4-11(5-7)8-1-3-9-6-10-8/h1,3,6-7,12H,2,4-5H2 |

Clave InChI |

HNTHGPGEBJEJRN-UHFFFAOYSA-N |

SMILES |

C1CN(CC1O)C2=NC=NC=C2 |

SMILES canónico |

C1CN(CC1O)C2=NC=NC=C2 |

Origen del producto |

United States |

Structure Activity Relationship Sar Studies and Molecular Design Principles for 1 Pyrimidin 4 Yl Pyrrolidin 3 Ol Derivatives

Positional and Substituent Effects on the Pyrimidine (B1678525) Ring in Modulating Biological Response

The pyrimidine ring is a critical component for the biological activity of this class of compounds, and its substitution pattern profoundly influences efficacy and selectivity. nih.gov The position of substituents on the pyrimidine nucleus is a key determinant of the molecule's pharmacological profile. nih.gov

Research into pyrimidine derivatives has shown that the introduction of various substituents at the C2, C5, and C6 positions can modulate activity. For instance, in the context of kinase inhibitors, the C4 position of the pyrimidine ring is often the point of attachment for amine-containing linkers, such as the pyrrolidin-3-ol moiety. Difficulties in introducing diverse substituents at this C4 position can sometimes limit the exploration of chemical space. nih.gov However, when modifications are possible, even small changes can have a significant impact.

The introduction of electron-donating or electron-withdrawing groups can alter the electronic properties of the pyrimidine ring, affecting its ability to form hydrogen bonds or engage in pi-stacking interactions with a target protein. Studies on related heterocyclic systems, such as pyridine (B92270) derivatives, have demonstrated that increasing the number of methoxy (B1213986) (OMe) groups can substantially enhance antiproliferative activity, indicating the importance of substituent effects. mdpi.com For example, a derivative with four OMe groups showed significantly lower IC50 values compared to one with only two. mdpi.com This principle highlights how systematic substitution on the aromatic ring system is a crucial strategy for optimizing biological response.

Table 1: Illustrative Impact of Pyridine Ring Substituents on Biological Activity (Hypothetical Data Based on General SAR Principles)

| Compound | R1 (at C2) | R2 (at C5) | R3 (at C6) | Relative Potency | Rationale |

|---|---|---|---|---|---|

| A | -H | -H | -H | Baseline | Unsubstituted pyrimidine core. |

| B | -NH2 | -H | -H | ++ | Amino group may act as a hydrogen bond donor. |

| C | -NH2 | -Br | -H | +++ | Halogen may occupy a specific hydrophobic pocket. |

| D | -Cl | -H | -CH3 | + | Small alkyl group may provide favorable van der Waals contacts. |

Stereochemical Influence of the Pyrrolidin-3-ol Moiety on Ligand-Target Interactions

The stereochemistry of the pyrrolidin-3-ol moiety is a crucial factor in determining the binding affinity and efficacy of these compounds. The chiral center at the C3 position of the pyrrolidine (B122466) ring means the molecule can exist as two enantiomers, (R)- and (S)-1-(pyrimidin-4-yl)pyrrolidin-3-ol. The spatial orientation of the hydroxyl group is often critical for specific interactions with the amino acid residues in a protein's binding site.

In many cases, one enantiomer exhibits significantly higher potency than the other. This is because the hydroxyl group may act as a key hydrogen bond donor or acceptor, and only one stereoisomer can place this group in the precise orientation required to form this bond. For instance, in the context of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, the pyrrolidine fragment binds to the S1 pocket of the enzyme. bohrium.com The specific orientation of substituents on the pyrrolidine ring is vital for achieving high inhibitory potency. bohrium.com A change in stereochemistry can lead to a loss of this critical interaction, resulting in a dramatic decrease in biological activity. Therefore, controlling the stereochemistry of the pyrrolidin-3-ol ring is a fundamental principle in the design of potent and selective ligands based on this scaffold.

Conformational Analysis and Bioactive Conformations of 1-(Pyrimidin-4-yl)pyrrolidin-3-ol Analogues

Conformational analysis investigates the different spatial arrangements of a molecule that result from the rotation around single bonds. Identifying the "bioactive conformation"—the specific three-dimensional shape a molecule adopts when it binds to its biological target—is essential for rational drug design.

For analogues of this compound, the relative orientation of the pyrimidine ring and the pyrrolidine ring is a key conformational feature. Computational modeling and experimental techniques like X-ray crystallography can reveal these preferred conformations. Studies on related pyrazolopyrimidine derivatives have shown that even in the solid state, the same molecule can adopt different conformations (polymorphs), which can be influenced by factors like the crystallization solvent. mdpi.com These different conformations can arise from rotation around the bond connecting the two ring systems. mdpi.com The energy difference between various conformations can be small, but the adoption of the correct, low-energy bioactive conformation is paramount for effective ligand-target binding. mdpi.com Pharmacophore modeling based on the bioactive conformations of active compounds can help in designing new molecules with improved activity. nih.gov

Impact of Ring System Fusions and Hybridization on SAR (e.g., Pyrido[2,3-d]pyrimidines, Pyrazolo[3,4-d]pyrimidines)

Fusing an additional ring to the pyrimidine core creates bicyclic heterocyclic systems like pyrido[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines, which significantly alters the molecule's shape, electronic properties, and potential for biological interactions. jocpr.comekb.eg These fused systems are often considered "privileged scaffolds" in drug discovery because they can bind to multiple receptors. mdpi.com

Pyrazolo[3,4-d]pyrimidines: This system is an isostere of purine, a fundamental component of DNA and RNA. nih.gov This resemblance allows pyrazolo[3,4-d]pyrimidine derivatives to act as antagonists or inhibitors of enzymes that process purines, making them valuable scaffolds for anticancer and antiviral agents. ekb.eg The SAR of these compounds is highly dependent on the substitution patterns on both the pyrazole (B372694) and pyrimidine portions of the fused ring system.

Pyrrolo[2,3-d]pyrimidines: Similar to the other fused systems, these "7-deazapurines" are also potent inhibitors of various kinases, such as Protein Kinase B (Akt). nih.gov Optimization of substituents on the piperidine (B6355638) ring attached to the pyrrolo[2,3-d]pyrimidine core led to potent and orally bioavailable inhibitors. nih.gov Selectivity over related kinases is often achieved by exploiting subtle differences in the amino acid composition of the ATP-binding site, which can be sensitively probed by the positioning of substituents on the attached heterocyclic moiety. nih.gov

Table 2: Comparison of Core Scaffolds and Their Primary Biological Applications

| Core Scaffold | Structural Class | Common Biological Targets/Applications | Reference |

|---|---|---|---|

| Pyrimidine | Monocyclic Heterocycle | Broad (Kinase inhibitors, Antihypertensives, etc.) | nih.gov |

| Pyrido[2,3-d]pyrimidine (B1209978) | Fused Heterocycle | Kinase inhibitors (CDK4, ZAP-70), Anticancer, Antiviral | nih.govjocpr.com |

| Pyrazolo[3,4-d]pyrimidine | Fused Heterocycle (Purine Isostere) | Anticancer, Antiviral, Anti-inflammatory | ekb.egnih.gov |

| Pyrrolo[2,3-d]pyrimidine | Fused Heterocycle (Purine Isostere) | Kinase inhibitors (Akt, PKA) | nih.gov |

Rational Design Strategies Based on Lead Optimization of this compound Scaffolds

Lead optimization is the process of modifying a biologically active lead compound to improve its potency, selectivity, and pharmacokinetic properties. For scaffolds like this compound, rational design strategies are employed to achieve these goals.

One common strategy is structure-based drug design , which uses knowledge of the three-dimensional structure of the target protein to guide modifications. nih.gov By understanding the binding site, chemists can design derivatives that make more favorable contacts, for example, by adding a group that can form a new hydrogen bond or fill a hydrophobic pocket.

Another approach is structural simplification , where a complex lead compound is trimmed down to its essential pharmacophoric elements. nih.gov This can improve synthetic accessibility and pharmacokinetic profiles by removing unnecessary molecular complexity. nih.gov

Starting with a lead compound, such as a pyrazolo[1,5-a]pyrimidin-7(4H)-one derivative, researchers can systematically explore different substituents to enhance properties like cell potency and oral bioavailability. nih.gov For example, optimization efforts led to a compound that was not only potent but also displayed an excellent pharmacokinetic profile in animal models, making it a suitable probe for in vivo studies. nih.gov The design of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors was based on previously discovered lead compounds, demonstrating a clear lead optimization strategy. nih.gov These rational approaches are essential for transforming a promising scaffold into a viable drug candidate.

In Vitro Pharmacological and Mechanistic Investigations of 1 Pyrimidin 4 Yl Pyrrolidin 3 Ol and Its Analogues

Identification and Validation of Molecular Targets and Pathways

The pharmacological effects of 1-(pyrimidin-4-yl)pyrrolidin-3-ol and its related analogues are primarily understood through their interactions with various molecular targets. These interactions are crucial in elucidating the mechanisms underlying their potential therapeutic activities. This section details the in vitro studies that have identified and validated these molecular targets and pathways.

Kinase Inhibition Profiles

Analogues of this compound have been investigated for their ability to inhibit a range of protein kinases, which are key regulators of cellular processes and are often implicated in diseases like cancer.

Cyclin-Dependent Kinases (CDKs): Several studies have focused on the development of pyrimidine (B1678525) derivatives as CDK inhibitors. For instance, a series of 2-anilino-4-(1H-pyrrol-3-yl)pyrimidines were synthesized and found to be potent inhibitors of CDK2 and CDK4. researchgate.netnih.gov Further research led to the discovery of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines as a new class of CDK2 inhibitors, with some compounds showing inhibitory activity in the nanomolar range. mdpi.com One promising compound from this series, compound 15 , exhibited a CDK2 inhibitory constant (Ki) of 0.005 µM. mdpi.com Another study on N-(pyridin-3-yl)pyrimidin-4-amine analogues identified compound 7l as a potent CDK2 inhibitor with an IC50 of 64.42 nM. nih.gov Additionally, 1-H-pyrazole-3-carboxamide derivatives incorporating a pyrimidine-fused heterocycle have demonstrated significant inhibition of both FLT3 and CDKs. nih.gov

Epidermal Growth Factor Receptor (EGFR): Pyrrolopyrimidine derivatives have been explored as inhibitors of EGFR, particularly mutants associated with non-small-cell lung cancer. Crystal structures of EGFR kinases in complex with pyrrolo[3,2-d]pyrimidine inhibitors have provided insights into the structural basis for their activity against both wild-type and mutant forms of the receptor. nih.gov The development of irreversible inhibitors that spare wild-type EGFR while targeting T790M-containing mutants is a key area of research. One such inhibitor, PF-06459988, which contains a pyrrolidinyl moiety, has shown high potency and specificity for the drug-resistant double mutants. acs.org The presence of a pyrrolidine (B122466) ring in certain pyrimidine derivatives has been shown to confer activity against mutant EGFR. nih.gov

Phosphoinositide 3-Kinases (PI3K): The PI3K pathway is a critical signaling cascade in cell growth and survival. Analogues of this compound have been investigated as PI3K inhibitors. For example, a series of pyridopyrimidinones were designed to selectively inhibit the H1047R mutant of PI3Kα. nih.gov Additionally, new substituted morpholinopyrimidines have been synthesized and shown to be potent PI3K inhibitors, with some compounds being more potent than the well-known inhibitor ZSTK474. nih.gov

Dihydrofolate Reductase (DHFR): While direct inhibitory studies on this compound against DHFR are not prominent in the provided context, the pyrimidine scaffold is a well-known feature of DHFR inhibitors like methotrexate. This structural similarity suggests a potential, though not yet fully explored, avenue for investigation.

Fibroblast Growth Factor Receptor 3 (FGFR3): The development of irreversible covalent FGFR inhibitors has been a focus of research. One such inhibitor, PRN1371, a pyrido[2,3-d]pyrimidin-7(8H)-one derivative, demonstrates the potential of the broader pyrimidine class in targeting this kinase. acs.org

mTOR: As a key component of the PI3K/PKB/mTOR pathway, mTOR is an important target in cancer therapy. Inhibitors of Protein Kinase B (PKB/Akt), which is upstream of mTOR, have been developed from 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides. nih.gov These compounds modulate signaling through the entire pathway, including mTOR. nih.gov

Table 1: Kinase Inhibition by Analogues of this compound

| Analogue Class/Compound | Target Kinase | Key Findings | Reference |

|---|---|---|---|

| 2-Anilino-4-(1H-pyrrol-3-yl)pyrimidines | CDK2, CDK4 | Potent inhibitors. | researchgate.netnih.gov |

| N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amines (Compound 15) | CDK2 | Ki = 0.005 µM. | mdpi.com |

| N-(Pyridin-3-yl)pyrimidin-4-amines (Compound 7l) | CDK2 | IC50 = 64.42 nM. | nih.gov |

| Pyrrolo[3,2-d]pyrimidine derivatives | EGFR (wild-type and mutants) | Structural insights into inhibition. | nih.gov |

| PF-06459988 | EGFR (T790M mutants) | High potency and specificity for mutant forms. | acs.org |

| Pyridopyrimidinones | PI3Kα (H1047R mutant) | Selective inhibition of mutant PI3Kα. | nih.gov |

| Substituted Morpholinopyrimidines | PI3K | More potent than ZSTK474. | nih.gov |

| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | PKB/Akt (upstream of mTOR) | Modulates signaling through the PI3K/PKB/mTOR pathway. | nih.gov |

Receptor Agonism/Antagonism Studies

GPBAR1: The search results did not yield specific studies on the interaction of this compound or its analogues with the G-protein coupled bile acid receptor 1 (GPBAR1).

Tubulin Interaction Studies

While no studies directly link this compound to tubulin interaction, related heterocyclic compounds have been identified as tubulin inhibitors. These agents typically bind to the colchicine (B1669291) binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. nih.govnih.gov This provides a rationale for exploring the potential of pyrimidine-pyrrolidine scaffolds as tubulin-targeting agents.

Cellular Pharmacodynamics and Cell-Based Assays

The in vitro effects of these compounds on cellular processes, particularly cell proliferation, have been extensively studied in various cancer cell lines.

In Vitro Antiproliferative Activity against Cancer Cell Lines

A significant body of research has demonstrated the antiproliferative effects of this compound analogues across a range of cancer cell lines.

Derivatives of N-(pyridin-3-yl)pyrimidin-4-amine have shown broad antiproliferative activity against diverse cancer cells, including MV4-11, HT-29, MCF-7, and HeLa, with IC50 values in the low micromolar range. nih.gov

Halogenated pyrrolo[3,2-d]pyrimidines have also been identified as having antiproliferative activities against L1210, CEM, HeLa, and MDA-MB-231 cancer cell lines, with some compounds exhibiting sub-micromolar IC50 values. nih.gov

A series of 1-aryl-4-amino-1H-pyrazolo[3,4-d]pyrimidine derivatives have been reported as potent inhibitors of cell growth in the A431 human epidermoid carcinoma cell line. nih.gov

N-phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine derivatives have demonstrated potent antiproliferative activity against MV4-11 acute myeloid leukemia (AML) cells. nih.gov

The antiproliferative activity of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones has been evaluated against pancreatic, breast, colon, and epithelial cancer cell lines, with some derivatives showing GI50 values in the nanomolar range. mdpi.com

N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines displayed sub-micromolar antiproliferative activity against a panel of 13 different cancer cell lines. mdpi.com

Table 2: In Vitro Antiproliferative Activity of this compound Analogues

| Analogue Class | Cancer Cell Lines | Activity Range (IC50/GI50) | Reference |

|---|---|---|---|

| N-(Pyridin-3-yl)pyrimidin-4-amines | MV4-11, HT-29, MCF-7, HeLa | 0.83 - 8.61 µM | nih.gov |

| Halogenated pyrrolo[3,2-d]pyrimidines | L1210, CEM, HeLa, MDA-MB-231 | Sub-micromolar to low micromolar | nih.gov |

| 1-Aryl-4-amino-1H-pyrazolo[3,4-d]pyrimidines | A431 | Potent growth inhibition | nih.gov |

| N-Phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amines | MV4-11 (AML) | Potent antiproliferative activity | nih.gov |

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones | Panc-1, MCF-7, HT-29, A-549 | 22 - 31 nM (GI50) | mdpi.com |

| N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amines | Panel of 13 cancer cell lines | 0.127 - 0.560 µM (GI50) | mdpi.com |

In Vitro Antimicrobial Spectrum (Antibacterial, Antifungal, Antiviral)

The antimicrobial potential of compounds featuring linked pyrimidine and pyrrolidine rings, structural analogues to this compound, has been explored against a variety of pathogenic microbes. These investigations reveal a broad spectrum of activity, with specific derivatives demonstrating notable efficacy against bacteria, fungi, and viruses.

Antibacterial Activity: The antibacterial landscape for pyrimidine-pyrrolidine scaffolds is diverse. Pyrrolidine derivatives have been recognized for their potential as antibacterial agents, addressing the urgent need for new drugs to combat rising antimicrobial resistance. scidoc.org Research into molecular hybrids containing a pyrrolidine moiety has yielded compounds with significant activity. For example, a quinolone/imidazole hybrid featuring a pyrrolidinyl linker, 8-chloro-1-cyclopropyl-6-fluoro-7-(3-{[2-hydroxy-3-(2-methyl-5-nitro-1H-imidazol-1-yl)propyl]amino}pyrrolidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, showed potent antibacterial activity against Pseudomonas aeruginosa with a Minimum Inhibitory Concentration (MIC) value of 460 nM. nih.gov This was notably lower than reference drugs like chloramphenicol, norfloxacin, and ciprofloxacin. nih.gov Furthermore, certain pyrimidine derivatives have demonstrated bactericidal effects against E. coli at concentrations of 128 µg/ml in vitro. researchgate.net

Antifungal Activity: Analogues of this compound have shown significant promise as antifungal agents. Studies on pyrimidine derivatives have demonstrated potent activity against a wide array of phytopathogenic fungi, with some compounds exceeding the efficacy of commercial fungicides. nih.gov For instance, a series of novel 3-(1,2,4-triazol-1-yl)flavanones, which can be considered structural analogues, were synthesized and tested against various Candida and Saccharomyces strains. nih.gov The 4'-fluoroflavanone derivative, in particular, was found to be 4-16 times more potent than the reference drug fluconazole (B54011) against Candida albicans and Saccharomyces cerevisiae. nih.gov Similarly, pyrrole-based enaminones and their cyclized products, pyrrolo[1,2-a]pyrazines, exhibited a more robust antifungal effect against six Candida species, including multidrug-resistant strains, when compared to reference drugs. mdpi.com

Antiviral Activity: The pyrimidine nucleus is a key component in many compounds with significant antiviral properties. rajpub.com Research on pyrimido[4,5-d]pyrimidine (B13093195) analogues has identified compounds with remarkable efficacy against human coronavirus 229E (HCoV-229E). mdpi.com The antiviral assays, based on the inhibition of virus-induced cytopathic effects, quantified the antiviral activity as the EC₅₀, the concentration required to reduce virus-induced damage by 50%. mdpi.com Another class of analogues, 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines, has been identified as promising antiviral agents against flaviviruses such as Zika virus (ZIKV) and Dengue virus (DENV). mdpi.com Additionally, a study on 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(alkyl, aryl)hydrazine-1-carbothioamides, which feature a di-pyrrolidinyl-triazine core, demonstrated inhibitory activity against the Yellow Fever Virus (YFV) at concentrations of ≤10 μg/mL. nuph.edu.ua

Table 1: In Vitro Antimicrobial Activity of Selected Analogues

| Compound Class | Target Organism | Activity | Reference |

|---|---|---|---|

| Quinolone/imidazole-pyrrolidine hybrid | Pseudomonas aeruginosa | MIC: 460 nM | nih.gov |

| Pyrimidine derivative | E. coli | Bactericidal at 128 µg/ml | researchgate.net |

| 3-(1,2,4-triazol-1-yl)flavanone derivative | Candida albicans, Saccharomyces cerevisiae | 4-16x more potent than fluconazole | nih.gov |

| Pyrrolo[1,2-a]pyrazine derivatives | Candida spp. (including MDR strains) | More potent than reference drugs | mdpi.com |

| Pyrimido[4,5-d]pyrimidine analogues | Human coronavirus 229E (HCoV-229E) | Significant reduction of cytopathic effects | mdpi.com |

| 4,7-Disubstituted 7H-pyrrolo[2,3-d]pyrimidines | Zika virus (ZIKV), Dengue virus (DENV) | Promising antiviral activity | mdpi.com |

| Di-pyrrolidinyl-triazine derivative | Yellow Fever Virus (YFV) | Inhibitory activity at ≤10 μg/mL | nuph.edu.ua |

Investigations into Other Biological Activities (e.g., Anti-inflammatory, Antioxidant, Plant Growth Modulation)

Beyond their antimicrobial effects, analogues of this compound have been investigated for a range of other biological activities, including anti-inflammatory, antioxidant, and plant growth-regulating properties.

Anti-inflammatory Activity: The pyrimidine scaffold is present in several clinically approved anti-inflammatory drugs. nih.gov The anti-inflammatory effects of pyrimidine derivatives are often attributed to their ability to inhibit key inflammatory mediators like prostaglandin (B15479496) E₂, nitric oxide (NO), and various cytokines. nih.govrsc.org For example, certain pyrimidine derivatives have been shown to be selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. nih.gov In vitro tests demonstrated that these compounds could dose-dependently inhibit the growth of lipopolysaccharide (LPS)-stimulated human monocytic cells. nih.gov Similarly, studies on pyrrolo[2,3-d]pyrimidine derivatives revealed that some compounds exhibited significant in vivo anti-inflammatory activities, comparable to that of ibuprofen. researchgate.net The mechanism for some pyridazinone derivatives, which are structurally related, involves the inhibition of LPS-induced nuclear factor κB (NF-κB) transcriptional activity. mdpi.com

Antioxidant Activity: Several classes of pyrimidine and pyrrolidine analogues have demonstrated notable antioxidant properties. In vitro studies on novel pyrimidine and pyrimidopyrimidine derivatives showed that some compounds exhibited strong antioxidant effects, assessed by their free radical scavenging percentage. nih.gov This activity was also linked to their ability to protect red blood cells from hemolysis. nih.gov A study on chromeno-pyrimidine derivatives evaluated their antioxidant potential using the DPPH radical scavenging assay. One of the tested compounds, CP-2, showed exceptional efficacy with an IC₅₀ value of 3.5 μM, indicating high antiradical power. kg.ac.rs Pyrido[2,3-d]pyrimidine (B1209978) derivatives have also been evaluated as potential lipoxygenase (LOX) inhibitors, which points to their antioxidant capabilities. mdpi.com

Plant Growth Modulation: Synthetic pyrimidine derivatives have been identified as potent regulators of plant growth, often mimicking the effects of natural phytohormones like auxins and cytokinins. auctoresonline.org These compounds have been shown to intensify the growth of both shoots and roots in wheat and peas. scidoc.orgauctoresonline.orgresearchgate.net The regulatory effect is thought to stem from their influence on cell proliferation, elongation, and differentiation in plant meristematic tissues. auctoresonline.org Studies comparing pyrimidine derivatives to the natural auxin indole-3-acetic acid (IAA) found that the synthetic compounds, at a concentration of 10⁻⁶ M, had a similar or even greater stimulating effect on wheat growth parameters. researchgate.net Furthermore, these derivatives were found to increase the content of photosynthetic pigments, such as chlorophylls (B1240455) and carotenoids, in the leaves of pea microgreens, suggesting an enhancement of photosynthetic efficiency. scidoc.orgresearchgate.net

Table 2: Other In Vitro Biological Activities of Selected Analogues

| Compound Class | Biological Activity | Key Findings | Reference |

|---|---|---|---|

| Pyrimidine derivatives | Anti-inflammatory | Selective COX-2 inhibition, inhibition of LPS-stimulated cell growth. | nih.gov |

| Pyrrolo[2,3-d]pyrimidine derivatives | Anti-inflammatory | In vivo activity comparable to ibuprofen. | researchgate.net |

| Pyrimidopyrimidine derivatives | Antioxidant | Strong free radical scavenging and anti-hemolytic effects. | nih.gov |

| Chromeno-pyrimidine derivative (CP-2) | Antioxidant | High antiradical power (IC₅₀ = 3.5 μM). | kg.ac.rs |

| Synthetic pyrimidine derivatives | Plant Growth Modulation | Enhanced shoot and root growth in wheat and peas. | scidoc.orgauctoresonline.orgresearchgate.net |

| Synthetic pyrimidine derivatives | Plant Photosynthesis | Increased chlorophyll (B73375) and carotenoid content. | scidoc.orgresearchgate.netresearchgate.net |

Elucidation of Molecular Mechanisms of Action via Biochemical Approaches

Biochemical studies have begun to unravel the molecular targets and mechanisms through which pyrimidine-pyrrolidine analogues exert their biological effects. These investigations are crucial for understanding their therapeutic potential and for guiding further drug development.

One of the key mechanisms identified for the anticancer activity of a series of N-phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine derivatives is the inhibition of MAPK-interacting kinases (Mnks). nih.gov These compounds were found to be potent Mnk2 inhibitors. The phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E) by Mnks is a critical step for its oncogenic activity. The cellular mechanistic studies of these inhibitors showed that they reduced the levels of phosphorylated eIF4E. This action, in turn, induced apoptosis by down-regulating the anti-apoptotic protein Mcl-1 and by cleaving poly(ADP-ribose)polymerase (PARP). nih.gov

In the context of antifungal activity, the molecular mechanism for some analogues has been linked to the inhibition of key fungal enzymes. For instance, molecular docking studies of novel 3-(1,2,4-triazol-1-yl)flavanones suggest that they target lanosterol (B1674476) 14α-demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol, a vital component of the fungal cell membrane. nih.govmdpi.com Similarly, docking analyses of pyrrole-based enaminones and pyrrolo[1,2-a]pyrazines indicated that their antifungal effect was likely mediated by their interaction with the catalytic site of 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase (HMGR) in Candida species. mdpi.com

For anti-inflammatory actions, the mechanism often involves the inhibition of cyclooxygenase (COX) enzymes. nih.gov Pyrimidine-based anti-inflammatory agents can suppress the activity of both COX-1 and COX-2, thereby reducing the production of prostaglandins. nih.gov

The antiviral mechanism for some pyrrolo[2,3-d]pyrimidine analogues against flaviviruses is still under investigation, but activity-based protein profiling (ABPP) has been proposed as a method to identify their specific molecular target. mdpi.com

Table 3: Elucidated Molecular Mechanisms of Action

| Compound Class | Biological Activity | Molecular Target/Mechanism | Reference |

|---|---|---|---|

| N-Phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amines | Anti-leukemic | Inhibition of Mnk2, reduction of p-eIF4E, induction of apoptosis. | nih.gov |

| 3-(1,2,4-Triazol-1-yl)flavanones | Antifungal | Inhibition of lanosterol 14α-demethylase (CYP51). | nih.gov |

| Pyrrolo[1,2-a]pyrazines | Antifungal | Inhibition of HMG-CoA reductase (HMGR). | mdpi.com |

| Pyrimidine derivatives | Anti-inflammatory | Inhibition of COX-1 and COX-2 enzymes. | nih.gov |

Comparative In Vitro Efficacy and Selectivity Profiling against Reference Compounds

To contextualize the therapeutic potential of this compound analogues, their in vitro efficacy is often compared to that of established reference or standard compounds. These comparative studies are essential for assessing their potency and selectivity.

In the realm of antifungal research, the efficacy of newly synthesized pyrimidine derivatives has been benchmarked against commercial fungicides. Many of these novel compounds exhibited fungicidal activities comparable or superior to controls like flumorph, dimethomorph, and pyrimethanil. nih.gov For example, a 4'-fluoroflavanone derivative was found to be 4 to 16 times more potent than fluconazole against C. albicans and S. cerevisiae. nih.gov In another study, synthesized 5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles showed lower MIC values (indicating better inhibition) against six Candida species than the reference drug fluconazole, a finding that correlated well with in silico docking studies. mdpi.com

In antibacterial evaluations, a pyrimidine derivative demonstrated an antimicrobial effect against E. coli that was comparable to ceftazidime. researchgate.net A novel pyridinium (B92312) compound, 4-phenyl-1-(2-phenyl-allyl)pyridinium bromide, showed a MIC of ≤20 μg/ml against Staphylococcus aureus, while standard antibiotics like phenoxymethylpenicillin, cloxacillin, erythromycin, and vancomycin (B549263) had MIC values of ≤100 μg/ml in the same study. nih.gov

For anti-inflammatory activity, certain pyrazolo[3,4-d]pyrimidine derivatives were evaluated against COX enzymes using diclofenac (B195802) and celecoxib (B62257) as positive controls for COX-1 and COX-2, respectively. nih.gov A separate study on pyrimidine derivatives found two compounds, L1 and L2, to have high selectivity towards COX-2, outperforming the reference drug piroxicam (B610120) and achieving results comparable to meloxicam. nih.gov

In the antiviral field, the activity of 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines against Dengue virus was tested, with several compounds showing higher activity than the reference inhibitor NSC12155. mdpi.com

Table 4: Comparative In Vitro Efficacy Against Reference Compounds

| Compound Class | Activity Type | Comparison to Reference Compound(s) | Reference |

|---|---|---|---|

| 4'-Fluoroflavanone derivative | Antifungal | 4-16 times more potent than fluconazole. | nih.gov |

| 5-(1,3-Diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles | Antifungal | Lower MIC values against Candida spp. than fluconazole. | mdpi.com |

| Pyrimidine derivative | Antibacterial | Effect against E. coli comparable to ceftazidime. | researchgate.net |

| Pyrimidine derivatives (L1, L2) | Anti-inflammatory | Higher COX-2 selectivity than piroxicam; comparable to meloxicam. | nih.gov |

| 4,7-Disubstituted 7H-pyrrolo[2,3-d]pyrimidines | Antiviral (DENV) | Higher activity than reference inhibitor NSC12155. | mdpi.com |

Computational Chemistry and Chemoinformatics in the Study of 1 Pyrimidin 4 Yl Pyrrolidin 3 Ol

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as 1-(Pyrimidin-4-yl)pyrrolidin-3-ol, and a protein target. These methods provide a virtual snapshot of the binding process, helping to elucidate the compound's mechanism of action.

Molecular dynamics (MD) simulations build upon docking by simulating the movement of the ligand-protein complex over time, providing a more dynamic and realistic view of the binding. researchgate.net MD simulations can confirm the stability of the binding mode predicted by docking and reveal the flexibility of both the ligand and the protein. researchgate.netarabjchem.org For example, MD studies on pyrrolo[2,3-d]pyrimidine inhibitors of p21-activated kinase 4 (PAK4) have shown that these compounds maintain strong interactions with the hinge region and surrounding beta-sheets throughout the simulation. mdpi.com

A significant advantage of molecular simulations is the ability to predict the binding affinity of a ligand for its target, often expressed as a binding free energy. Methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to calculate these energies from MD simulation trajectories. nih.gov These calculations can help to rank potential drug candidates and guide the optimization of their chemical structure.

By decomposing the total binding free energy, it is possible to determine the energetic contributions of different types of interactions, such as van der Waals forces, electrostatic interactions, and solvation effects. nih.gov For pyrido[3,4-d]pyrimidine (B3350098) inhibitors of Mps1, it was found that van der Waals interactions and nonpolar solvation energies were the primary drivers of favorable binding. nih.gov This information is invaluable for medicinal chemists seeking to enhance the potency of a compound by modifying its structure to maximize favorable energetic contributions.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, often employing Density Functional Theory (DFT), provide a detailed understanding of a molecule's electronic properties and intrinsic reactivity. psu.edudocumentsdelivered.com These methods are used to calculate various molecular descriptors that correlate with a compound's behavior.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical concepts. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. sciencepg.com The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity; a smaller gap suggests higher reactivity. irjweb.comnih.gov For pyrimidine (B1678525) derivatives, HOMO-LUMO analysis has been used to demonstrate that charge transfer can occur within the molecule, which is a crucial aspect of its reactivity and potential biological activity. irjweb.comnih.gov

Molecular Electrostatic Potential (MEP) mapping visualizes the electrostatic potential on the van der Waals surface of a molecule. proteopedia.org This map helps to identify regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). proteopedia.orgnih.govrsc.org These regions are indicative of where the molecule is likely to engage in electrostatic interactions, such as hydrogen bonding. nih.gov For heterocyclic compounds, MEP maps can highlight the reactivity of different parts of the molecule, guiding the understanding of its interactions with biological targets. irjweb.com

Table 1: Key Quantum Chemical Parameters and Their Significance

| Parameter | Significance |

| HOMO Energy | Indicates the ability to donate electrons. |

| LUMO Energy | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | A smaller gap suggests higher chemical reactivity. irjweb.com |

| Molecular Electrostatic Potential (MEP) | Visualizes electron-rich and electron-poor regions, predicting sites for electrostatic interactions. proteopedia.org |

The three-dimensional shape (conformation) of a molecule is critical for its biological activity. Quantum chemical calculations can be used to determine the relative energies of different possible conformations of this compound, identifying the most stable, low-energy shapes. researchgate.net The conformation of the pyrrolidine (B122466) ring and the orientation of the pyrimidine and hydroxyl groups can significantly influence how the molecule fits into a protein's binding site.

Tautomers are isomers of a compound that differ only in the position of a proton and a double bond. Pyrimidine-containing molecules can exist in different tautomeric forms, such as the keto and enol forms. nih.gov The relative stability of these tautomers can be influenced by the solvent and by intermolecular interactions. nih.govmdpi.combohrium.com Quantum chemical calculations can predict the energies of different tautomers, helping to determine which form is likely to be predominant under physiological conditions. This is important because different tautomers can have distinct binding properties.

In Silico ADME/Tox Predictions for Molecular Design

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties of drug candidates early in the discovery process. ljmu.ac.ukjapsonline.com These predictions help to identify potential liabilities that could lead to failure in later stages of development. ljmu.ac.uk

Various software tools and online platforms, such as SwissADME and pkCSM, are available to predict a wide range of ADME/Tox parameters. nih.govnih.gov For a compound like this compound, these tools can predict properties such as its intestinal absorption, ability to cross the blood-brain barrier, potential for metabolism by cytochrome P450 enzymes, and various toxicological endpoints. nih.gov For example, predictions can be made for potential hepatotoxicity, mutagenicity, and inhibition of the hERG channel, which is associated with cardiac toxicity. ljmu.ac.uk By identifying potential issues early on, medicinal chemists can modify the structure of the compound to improve its ADME/Tox profile, increasing the likelihood of developing a safe and effective drug.

Table 2: Commonly Predicted In Silico ADME/Tox Properties

| Property | Description |

| Human Intestinal Absorption (HIA) | Predicts the extent to which a compound will be absorbed from the gut. |

| Blood-Brain Barrier (BBB) Penetration | Predicts the ability of a compound to enter the central nervous system. |

| Cytochrome P450 (CYP) Inhibition | Predicts whether a compound is likely to inhibit major drug-metabolizing enzymes, which can lead to drug-drug interactions. |

| Hepatotoxicity | Predicts the potential for a compound to cause liver damage. |

| Mutagenicity (Ames Test) | Predicts the likelihood that a compound will cause genetic mutations. |

| hERG Inhibition | Predicts the potential for a compound to block the hERG potassium channel, which can lead to cardiac arrhythmias. |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling and virtual screening are powerful computational techniques that play a crucial role in modern drug discovery. These methods are instrumental in identifying and optimizing novel drug candidates by focusing on the essential molecular features required for biological activity.

A pharmacophore represents the three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target. For derivatives of pyrimidine, such as this compound, these models are constructed based on the structural information of known active ligands. These features typically include hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings. For instance, in a study of phenylaminopyrimidine-based derivatives, a seven-point pharmacophore model was developed which included one hydrophobic group, two hydrogen bond donors, and four aromatic rings. nih.gov

Once a pharmacophore model is established, it can be used for virtual screening, a process where large databases of chemical compounds are computationally screened to identify molecules that match the pharmacophore model. nih.govuniri.hr This approach significantly narrows down the number of compounds that need to be synthesized and tested in the laboratory, thereby accelerating the drug discovery process. For example, virtual screening has been employed to identify novel pyrido[2,3-d]pyrimidine (B1209978) derivatives as potential inhibitors of human thymidylate synthase, an important target in cancer therapy. nih.govuniri.hr

The following table provides an overview of representative pharmacophore features that could be considered for this compound based on its structural components and the common interaction patterns of similar molecules.

| Feature Type | Potential Origin in this compound | Role in Molecular Recognition |

| Hydrogen Bond Acceptor | Pyrimidine nitrogen atoms | Forming hydrogen bonds with amino acid residues in the target protein's binding site. |

| Hydrogen Bond Donor | Hydroxyl group on the pyrrolidine ring | Donating a hydrogen bond to an acceptor group on the protein. |

| Hydrophobic/Aromatic | Pyrimidine ring, Pyrrolidine ring | Engaging in hydrophobic or aromatic stacking interactions with the protein. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This method is pivotal in predictive drug design, allowing for the estimation of the activity of newly designed molecules before their synthesis. benthamdirect.comaip.org

The development of a QSAR model involves several key steps. First, a dataset of compounds with known biological activities is compiled. Then, a wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as its size, shape, electronic properties, and lipophilicity. Finally, statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms like artificial neural networks (ANN), are used to build an equation that relates the descriptors to the biological activity. nih.govmui.ac.ir

QSAR studies on pyrimidine derivatives have demonstrated the utility of this approach. For instance, in a study of pyrimidine derivatives as VEGFR-2 inhibitors, a non-linear ANN model showed high predictive power, indicating the complexity of the structure-activity relationships. nih.govmui.ac.ir Similarly, an atom-based QSAR model for pyrimidine derivatives as anticancer DNA inhibitors yielded a model with high correlation coefficients, demonstrating its predictive accuracy. benthamdirect.com

The table below outlines some of the common molecular descriptors used in QSAR studies and their relevance in predicting the biological activity of compounds like this compound.

| Descriptor Class | Example Descriptors | Relevance to Biological Activity |

| Constitutional | Molecular Weight, Number of Rotatable Bonds | Relates to the size and flexibility of the molecule, which can influence binding affinity and pharmacokinetic properties. |

| Topological | Balaban J Index, Kier Flexibility Index | Describes the connectivity and shape of the molecule, which are crucial for complementarity with the binding site. |

| Electronic | Dipole Moment, Highest Occupied Molecular Orbital (HOMO) Energy | Reflects the electronic distribution and reactivity of the molecule, influencing electrostatic and covalent interactions. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Indicates the lipophilicity of the molecule, which affects its ability to cross cell membranes and its overall pharmacokinetic profile. |

By leveraging these computational approaches, researchers can gain valuable insights into the structure-activity landscape of this compound and its analogs, facilitating the rational design of more potent and selective therapeutic agents.

Future Research Directions and Therapeutic Potential of 1 Pyrimidin 4 Yl Pyrrolidin 3 Ol Based Compounds

The foundational scaffold of 1-(pyrimidin-4-yl)pyrrolidin-3-ol presents a fertile ground for the development of novel therapeutics. Future research is poised to expand upon the initial successes of compounds derived from this scaffold, venturing into more complex chemical spaces, exploring new biological activities, and leveraging cutting-edge computational tools to accelerate drug discovery.

Q & A

Q. Example Workflow :

Crystallization : Grow crystals in ethanol/water (1:1) at 4°C.

Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) for small-molecule diffraction.

Refinement : SHELXL-2018 for structure solution and validation .

Advanced: How do computational methods (e.g., molecular docking) predict the binding mode of this compound to tyrosine kinases, and what are the limitations?

Methodological Answer:

- Docking Workflow :

- Protein Preparation : Retrieve kinase structures (e.g., PDB: 4HVS for JAK2) and remove water/ligands.

- Ligand Preparation : Optimize geometry using Gaussian09 at B3LYP/6-31G* level.

- Docking Software : AutoDock Vina or Glide (Schrödinger) with flexible side chains in the binding pocket.

- Limitations :

Validation : Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å acceptable).

Basic: What are common side reactions during synthesis, and how can they be mitigated?

Methodological Answer:

- Oxidation of Pyrrolidine : The hydroxyl group is prone to oxidation under acidic conditions. Mitigation: Use inert atmospheres (N) and mild oxidizing agents .

- Pyrimidine Ring Opening : Occurs under strongly basic conditions. Mitigation: Optimize pH (pH 8–9) and temperature (<70°C) .

- Byproduct Formation : N-alkylation instead of C-4 substitution. Mitigation: Use excess pyrimidine and monitor reaction progress via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.